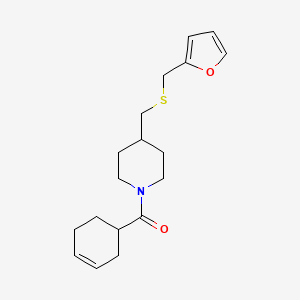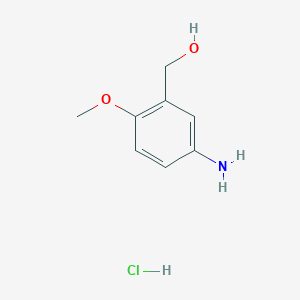
(5-Amino-2-methoxyphenyl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Amino-2-methoxyphenyl)methanol;hydrochloride” is a chemical compound with the CAS Number: 90087-08-4 . It has a molecular weight of 189.64 and its molecular formula is C8H12ClNO2. It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2.ClH/c1-11-8-3-2-7 (9)4-6 (8)5-10;/h2-4,10H,5,9H2,1H3;1H . This code provides a specific description of the compound’s molecular structure. The compound has a predicted melting point of 83.72° C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.64 and a molecular formula of C8H12ClNO2. It is typically found in powder form . The compound has a predicted melting point of 83.72° C and a predicted boiling point of 317.2° C at 760 mmHg . The predicted density is 1.2 g/cm 3 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated the effectiveness of certain organic compounds, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, in inhibiting the corrosion of mild steel in hydrochloric acid medium. This suggests potential applications in corrosion control technologies, particularly for metals exposed to acidic environments (Bentiss et al., 2009).
Organic Synthesis
The role of methanol as a green C1 source in the α-methoxymethylation and aminomethylation of propiophenones via electrochemical reactions showcases the utility of methanol and related compounds in facilitating sustainable organic synthesis processes. This points towards applications in green chemistry and the development of environmentally friendly synthetic routes (Meng et al., 2020).
Antimicrobial Research
The synthesis and evaluation of compounds for antimicrobial properties, as seen with various substituted phenyl methanones and other related structures, indicate the potential of (5-Amino-2-methoxyphenyl)methanol; hydrochloride analogs in developing new antimicrobial agents. These studies contribute to the ongoing search for novel compounds to combat microbial resistance (Chaudhari, 2012).
Photogeneration and Reactivity Studies
Investigations into the photogeneration and reactivity of related compounds, such as hydroxy and methoxy substituted phenyl cations, shed light on their potential applications in photochemistry and the development of photo-responsive materials. These findings are crucial for industries focusing on light-activated processes and materials (Protti et al., 2004).
Pharmaceutical Research
The development of PET radiotracers for early diagnosis of diseases such as Alzheimer’s showcases the application of related compounds in medical diagnostics and therapeutic monitoring. This area of research is pivotal for advancing non-invasive diagnostic techniques and improving patient care (Altomare et al., 2014).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving aromatic compounds
Pharmacokinetics
The compound’s molecular weight (18964) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . The presence of polar groups (amino and hydroxyl) could influence its solubility and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (5-Amino-2-methoxyphenyl)methanol;hydrochloride . For instance, its stability could be affected by storage temperature . Additionally, its efficacy could be influenced by the presence of other molecules that compete for the same targets.
Propiedades
IUPAC Name |
(5-amino-2-methoxyphenyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWMVNAFIZRBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-methoxyphenyl)methanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2993172.png)
![3-(3,4-Dichlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2993173.png)
![Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2993174.png)
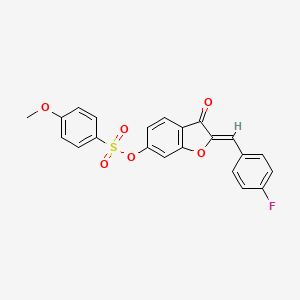

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2993180.png)
![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)
![3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993183.png)
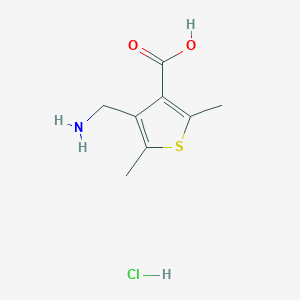
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2993186.png)
![Diethyl 5-[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2993187.png)
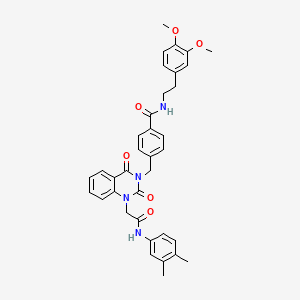
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide](/img/structure/B2993193.png)
